

# "protocol for PUVA therapy using 8methoxypsoralen in psoriasis models"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | 5-Hydroxy-8-methoxypsoralen |           |
| Cat. No.:            | B149895                     | Get Quote |

# Application Notes and Protocols for PUVA Therapy in Psoriasis Models For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of PUVA (Psoralen + UVA) therapy, specifically with 8-methoxypsoralen (8-MOP), in preclinical psoriasis models. The protocols are designed to offer a reproducible methodology for evaluating the efficacy of PUVA treatment and understanding its mechanism of action in a research setting. The primary focus is on the widely used imiquimod-induced mouse model of psoriasis.

## Overview of PUVA Therapy in Psoriasis Models

PUVA therapy is a well-established and effective treatment for moderate to severe psoriasis in clinical practice.[1][2] This photochemotherapy combines the administration of a psoralen, such as 8-methoxypsoralen (8-MOP), with subsequent exposure to long-wave ultraviolet A (UVA) radiation.[3] The presumed mechanism of action involves the inhibition of rapid cell multiplication that is characteristic of psoriatic lesions. In preclinical research, animal models that mimic human psoriasis are essential for studying disease pathogenesis and screening new therapeutic agents.[4] The imiquimod-induced psoriasis model is a popular choice due to its convenience and its ability to replicate key features of the human disease, including the involvement of the IL-23/IL-17 inflammatory axis.[4] Studies have shown that PUVA therapy



can effectively suppress the psoriatic phenotype in these models, reducing inflammation and skin thickening.[1][5]

# Psoriasis Animal Models Imiquimod-Induced Psoriasis Model

The topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation in mice.[1][4][6] This model is characterized by key histological features of psoriasis, such as acanthosis (epidermal thickening), parakeratosis, and infiltration of immune cells.

 Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (e.g., Aldara®) is applied to the shaved back and/or ear of mice (BALB/c or C57BL/6 strains are commonly used) for several consecutive days.[1] Psoriatic signs typically appear within the first three days of application.

#### **KC-Tie2 Mouse Model**

The Keratinocyte-specific Tie2 transgenic (KC-Tie2) mouse is a genetically engineered model that spontaneously develops a cutaneous phenotype closely resembling human psoriasis.[7][8] These mice overexpress the angiopoietin receptor Tie2 in keratinocytes, leading to characteristic features like extensive acanthosis, increased dermal vasculature, and infiltration of T cells and dendritic cells.[7][8] This model is valuable for studying the interplay between keratinocytes, blood vessels, and the immune system in psoriasis pathogenesis.[7]

# **Quantitative Data Summary**

The following tables summarize quantitative data from studies utilizing PUVA therapy in psoriasis models.

Table 1: Effect of PUVA on Imiguimod-Induced Psoriatic Inflammation



| Treatment<br>Group         | Parameter                              | Day 5<br>Measurement | Percentage<br>Suppression | Reference |
|----------------------------|----------------------------------------|----------------------|---------------------------|-----------|
| Imiquimod (IMQ)<br>Only    | Double Skinfold<br>Thickness<br>(DSFT) | -                    | -                         | [1]       |
| IMQ + PUVA<br>(0.25 J/cm²) | Double Skinfold<br>Thickness<br>(DSFT) | Maximally suppressed | 90.5%                     | [1]       |
| IMQ + PUVA (0.5<br>J/cm²)  | Double Skinfold<br>Thickness<br>(DSFT) | Maximally suppressed | 54.8%                     | [1]       |

Table 2: Minimal Phototoxic Dose (MPD) Determination for PUVA in BALB/c Mice

| UVA Dose (J/cm²) | Outcome                           | Reference |
|------------------|-----------------------------------|-----------|
| 0.125 - 1.0      | Increasing phototoxicity observed | [1][9]    |

# Experimental Protocols Protocol for PUVA Therapy in the Imiquimod-Induced Psoriasis Mouse Model

This protocol details the simultaneous treatment of imiquimod-induced psoriasis with PUVA.

#### Materials:

- 8-methoxypsoralen (8-MOP) (Sigma-Aldrich)
- 95% Ethanol
- 5% Imiquimod cream (e.g., Aldara®)
- BALB/c or C57BL/6 mice (8-12 weeks old)



- UVA light source with an emission spectrum in the 320-400 nm range
- Calipers for skin thickness measurement

#### Procedure:

- Animal Preparation:
  - Acclimatize mice for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
  - One day before the start of the experiment, shave the dorsal skin of the mice.
- Psoriasis Induction:
  - Apply 62.5 mg of 5% imiquimod cream to the shaved back of each mouse daily in the morning for the duration of the experiment.[1]
- 8-MOP Administration:
  - Prepare a solution of 8-MOP in 95% ethanol at a concentration of 0.1 mg/ml.[1]
  - In the afternoon, approximately 6 hours after imiquimod application, topically apply 200 μl
     of the 8-MOP solution to the shaved back of the mice in the treatment groups.[1]
  - $\circ$  For the control group, apply 200  $\mu$ l of the vehicle (95% ethanol) alone.[1]
- UVA Irradiation:
  - Allow a short interval (e.g., 15-30 minutes) for the 8-MOP solution to be absorbed.
  - Expose the mice to a sub-phototoxic dose of UVA radiation. Based on MPD studies, a starting dose of 0.25 J/cm² can be used.[1] The UVA source should have a peak emission between 320 and 380 nm.[10]
  - The UVA dose can be administered on the same days as the imiquimod and 8-MOP application.



- · Monitoring and Endpoint Analysis:
  - Monitor the severity of the psoriatic phenotype daily. This can include scoring for erythema, scaling, and skin thickness.
  - Measure the double skinfold thickness (DSFT) of the dorsal skin using calipers.[1]
  - At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
  - Skin and serum samples can also be collected for cytokine analysis (e.g., ELISA, qRT-PCR) to measure levels of pro-inflammatory cytokines such as IFN-y and IL-17.[1][5]

### **Determination of Minimal Phototoxic Dose (MPD)**

It is crucial to determine the MPD to establish a sub-phototoxic dose for the therapeutic protocol.

#### Procedure:

- Topically apply the 8-MOP solution to the shaved skin of a group of mice as described above.
- Expose small, defined areas of the skin to increasing doses of UVA, for example, from 0.125
   J/cm² to 1 J/cm².[1][9]
- Observe the skin for signs of phototoxicity (erythema, edema) at 24, 48, and 72 hours post-irradiation.[11]
- The MPD is the lowest UVA dose that produces a defined erythemal response. The therapeutic dose should be below this level.

# **Visualizations**



Experimental Workflow for PUVA Therapy in Imiquimod-Induced Psoriasis Model



Click to download full resolution via product page

Caption: Workflow of PUVA therapy in a mouse model.





Tie2 Signaling in KC-Tie2 Psoriasis Model

Click to download full resolution via product page

Caption: Tie2 signaling in the KC-Tie2 psoriasis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 2. dermnetnz.org [dermnetnz.org]
- 3. dermnetnz.org [dermnetnz.org]







- 4. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Keratinocyte but not endothelial cell-specific overexpression of Tie2 leads to the development of psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keratinocyte but Not Endothelial Cell-Specific Overexpression of Tie2 Leads to the Development of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemotherapy (PUVA) in psoriasis and vitiligo Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["protocol for PUVA therapy using 8-methoxypsoralen in psoriasis models"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149895#protocol-for-puva-therapy-using-8-methoxypsoralen-in-psoriasis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com